[1-Cyclopropyl-2-(propylthio)ethyl]methylamine
Description
Properties
IUPAC Name |
1-cyclopropyl-N-methyl-2-propylsulfanylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NS/c1-3-6-11-7-9(10-2)8-4-5-8/h8-10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQNJHADYKLNRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSCC(C1CC1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Organometallic Intermediates (Cyclopropyl-ethylamine Core Formation)
This method focuses on synthesizing the cyclopropyl-ethylamine intermediate, which can be further functionalized to the target compound.
Step 1: Formation of (1-Cyclopropyl-1-methyl)ethylamine
- Cyclopropanecarbonitrile is reacted with lithium methylide in anhydrous tetrahydrofuran (THF) at low temperatures (-70 to -80 °C) in the presence of cerous chloride as a catalyst.
- The reaction mixture is warmed to 20–30 °C and quenched with ammonium hydroxide.
- The crude amine product is isolated by filtration and concentration.
Step 2: Conversion to Hydrochloride Salt
- The crude amine is dissolved in ethyl acetate.
- Hydrogen chloride gas is passed through the solution until the reaction completes, precipitating the hydrochloride salt.
- The solid is filtered, washed, and dried to obtain (1-Cyclopropyl-1-methyl)ethylamine hydrochloride.
Reaction Conditions and Ratios:
| Reagents | Molar Ratio to Cyclopropanecarbonitrile | Temperature (°C) | Notes |
|---|---|---|---|
| Cerous chloride | 2:1 to 4:1 | -70 to -80 | Catalyst in THF |
| Lithium methylide | 3:1 to 5:1 | -70 to -80 | Added dropwise |
| Hydrogen chloride gas | Excess | Ambient | For salt formation |
This method provides a relatively mild and scalable approach to obtain the cyclopropyl-ethylamine intermediate with good yield and purity.
Functionalization with Propylthio Group and Methylamine Introduction
Following the formation of the cyclopropyl-ethylamine core, the propylthio substituent and methylamine group are introduced via nucleophilic substitution and amination reactions on a pyrimidine or related heterocyclic scaffold.
Step 1: Preparation of 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine
- Starting from thiobarbituric acid or similar precursors, alkylation with propyl halides under alkaline conditions introduces the propylthio group.
- Subsequent nitration and chlorination steps yield the dichloro-substituted pyrimidine intermediate.
Step 2: Amination with Methylamine
- The dichloro intermediate is reacted with methylamine or other primary amines under controlled temperature (around 30°C to 128°C) and solvent conditions (e.g., toluene, acetic acid).
- Organic or inorganic bases (e.g., diisopropylethylamine) facilitate the substitution of chlorine atoms with the methylamine group.
- The reaction progress is monitored by HPLC, and purification is achieved by solvent extraction and crystallization.
Step 3: Isolation and Purification
- The reaction mixture is cooled and subjected to solvent washes (e.g., with acetic acid, sodium chloride solution).
- Crystallization from solvents such as diisopropyl ether and cyclohexane yields the purified compound.
- Drying under vacuum completes the process.
| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|
| Alkylation | Propyl halide, aqueous alkaline medium | Ambient | High | Formation of propylthio group |
| Amination | Methylamine, diisopropylethylamine, toluene | 30–128 | 70–85 | Substitution of Cl by methylamine |
| Purification | Diisopropyl ether, cyclohexane | 3–53 | 80–90 | Crystallization and drying |
This approach is industrially viable and environmentally friendly, avoiding chromatographic purification steps and using common solvents.
Comparative Analysis of Preparation Methods
| Aspect | Organometallic Route (Cyclopropyl-ethylamine Core) | Pyrimidine Functionalization Route |
|---|---|---|
| Key Intermediates | Cyclopropanecarbonitrile, lithium methylide | 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine |
| Reaction Conditions | Low temperature (-70 to -80 °C), anhydrous THF | Moderate temperature (30–128 °C), organic solvents |
| Catalysts/Bases | Cerous chloride, ammonium hydroxide | Diisopropylethylamine, acetic acid |
| Purification Techniques | Filtration, salt precipitation | Solvent extraction, crystallization |
| Yield and Purity | High, with controlled stoichiometry | High, scalable, solvent-based purification |
| Industrial Viability | Suitable for scale-up with careful temperature control | Environmentally friendly, avoids chromatography |
Research Findings and Notes
- The organometallic synthesis of the cyclopropyl-ethylamine core is well-documented, with cerous chloride catalysis enhancing yield and selectivity. The use of lithium methylide ensures efficient methylation at the cyclopropyl position.
- The functionalization of pyrimidine derivatives with propylthio and methylamine groups is optimized to avoid chromatographic purification, using solvent crystallization and phase separation techniques to achieve high purity products suitable for pharmaceutical applications.
- Reaction monitoring by high-performance liquid chromatography (HPLC) is critical in both routes to ensure completion and control of side reactions.
- The choice of solvents and bases plays a significant role in reaction efficiency and environmental impact, with preference for organic bases like diisopropylethylamine and solvents such as toluene and diisopropyl ether.
Summary Table of Preparation Steps
| Step No. | Description | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Cyclopropanecarbonitrile + lithium methylide | Anhydrous THF, cerous chloride, -70 to 30 °C | Formation of (1-Cyclopropyl-1-methyl)ethylamine crude |
| 2 | Conversion to hydrochloride salt | Ethyl acetate, HCl gas | Isolation of amine hydrochloride salt |
| 3 | Alkylation of thiobarbituric acid | Propyl halide, alkaline medium | Introduction of propylthio group |
| 4 | Chlorination and nitration | Phosphorus oxychloride, nitric acid | Formation of dichloro-pyrimidine intermediate |
| 5 | Amination with methylamine | Methylamine, diisopropylethylamine, toluene | Substitution of chlorine with methylamine |
| 6 | Purification | Solvent extraction, crystallization (diisopropyl ether, cyclohexane) | Pure [1-Cyclopropyl-2-(propylthio)ethyl]methylamine |
Mechanism of Action
The mechanism by which [1-Cyclopropyl-2-(propylthio)ethyl]methylamine exerts its effects depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, altering their activity. The cyclopropyl group can induce strain in molecular structures, affecting binding affinity and specificity. The propylthio group can participate in redox reactions, influencing the compound’s reactivity.
Comparison with Similar Compounds
Structural Features
Sulfur-Containing Moieties: The propylthio group in [1-Cyclopropyl-2-(propylthio)ethyl]methylamine enhances lipophilicity compared to simpler amines like methyl(2-methylpropyl)amine (C₅H₁₃N, MW 87.17) . This may improve membrane permeability, similar to ester/amide modifications observed in other sulfides . In contrast, 2-(Ethylisopropylamino)ethanethiol (C₇H₁₇NS) replaces the cyclopropyl group with a branched alkyl chain, reducing steric hindrance but retaining sulfur-mediated reactivity .
Physicochemical Properties
- Molecular Weight and Polarity :
- Lower molecular weight amines like 2-Methyl-1-(methylthio)propane-2-amine (MW 119.23) exhibit higher volatility but reduced stability compared to the target compound (MW 173.32) .
- The dimethoxyphenyl group in (1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine increases aromaticity and polarity, likely reducing cell penetration relative to the less polar propylthio derivative .
Biological Activity
[1-Cyclopropyl-2-(propylthio)ethyl]methylamine is an organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₃N₁S
- Molecular Weight : 155.26 g/mol
- Structure : The compound features a cyclopropyl group, a propylthio moiety, and a methylamine functional group, which together contribute to its biological properties.
The biological activity of [1-Cyclopropyl-2-(propylthio)ethyl]methylamine is primarily attributed to its interaction with various neurotransmitter systems, particularly in the central nervous system (CNS).
Key Mechanisms:
- AMPA Receptor Antagonism : It is suggested that this compound may act as a noncompetitive antagonist of AMPA receptors, which are crucial for fast synaptic transmission in the CNS. Overactivation of these receptors can lead to excitotoxicity and neurodegenerative conditions.
- Anticonvulsant Activity : Preliminary studies indicate that derivatives of this compound may exhibit anticonvulsant properties by modulating glutamatergic signaling pathways.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticonvulsant | Potential inhibition of AMPA receptor activity | |
| Neuroprotective | May protect against glutamate-induced toxicity | |
| Enzyme Interaction | Possible interaction with various enzymes |
Case Study 1: Anticonvulsant Efficacy
In a study evaluating the anticonvulsant efficacy of several compounds related to [1-Cyclopropyl-2-(propylthio)ethyl]methylamine, it was found that certain derivatives significantly reduced seizure activity in animal models. The mechanism was linked to the modulation of AMPA receptor activity, suggesting a protective effect against seizure-induced neuronal damage.
Case Study 2: Neuroprotection
Another investigation assessed the neuroprotective effects of the compound in vitro. Results indicated that [1-Cyclopropyl-2-(propylthio)ethyl]methylamine could mitigate glutamate-induced cell death in neuronal cultures, highlighting its potential therapeutic applications in neurodegenerative diseases.
Q & A
Q. What are the optimal synthetic routes for [1-Cyclopropyl-2-(propylthio)ethyl]methylamine, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves multi-step strategies, such as nucleophilic substitution or reductive amination. For cyclopropyl-containing amines, a common approach is introducing the cyclopropyl group via alkylation of a thiol intermediate. Reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) critically affect regioselectivity and yield. For example, polar aprotic solvents like DMF may enhance nucleophilicity of the thiol group, while Pd-catalyzed cross-coupling could stabilize intermediates. Purification often requires column chromatography with gradients optimized for amine-thiol adducts .
Q. How can researchers validate the purity and structural integrity of [1-Cyclopropyl-2-(propylthio)ethyl]methylamine?
Methodological Answer: Combined analytical techniques are essential:
- NMR : and NMR confirm cyclopropyl ring integrity (e.g., characteristic splitting patterns for cyclopropyl protons) and propylthio linkage.
- HPLC-MS : Quantifies purity (>95%) and detects sulfur-containing byproducts via mass fragmentation patterns.
- Elemental Analysis : Validates molecular formula (e.g., CHNS) and detects trace impurities .
Q. What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- PPE : Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure.
- First Aid : For accidental inhalation, immediately move to fresh air and monitor for respiratory distress. Contaminated skin should be washed with soap and water for 15 minutes.
- Storage : Store in airtight containers under inert gas (N) at 2–8°C to prevent oxidation of the thioether group .
Advanced Research Questions
Q. How does the cyclopropyl-thioether moiety influence the compound’s reactivity in catalytic systems?
Methodological Answer: The cyclopropyl group introduces ring strain, enhancing susceptibility to ring-opening reactions under acidic or oxidative conditions. The propylthio group acts as a weak electron donor, modulating reactivity in metal-catalyzed reactions. For example, in Pd-catalyzed couplings, the thioether may coordinate to the metal center, altering catalytic activity. Comparative studies with non-cyclopropyl analogs (e.g., ethyl-thioether derivatives) can isolate strain effects .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., receptor binding vs. cytotoxicity)?
Methodological Answer:
- Dose-Response Analysis : Ensure assays use consistent concentrations (e.g., µM vs. nM ranges).
- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., oxidized thioethers) that may interfere with assays.
- Receptor Specificity : Employ knockout cell lines or competitive binding assays to distinguish off-target effects. Cross-validation with structural analogs (e.g., replacing cyclopropyl with cyclohexyl) clarifies pharmacophore contributions .
Q. How can computational modeling predict the compound’s metabolic pathways and potential toxicity?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate bond dissociation energies to predict sites of oxidative metabolism (e.g., sulfur atom in thioether).
- Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to identify metabolic hotspots.
- QSAR Models : Train models on databases like PubChem to correlate structural features (e.g., cyclopropyl ring size) with toxicity endpoints .
Q. What experimental designs are optimal for studying stereochemical effects in derivatives of this compound?
Methodological Answer:
- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based) to separate enantiomers.
- X-ray Crystallography : Resolve absolute configurations of crystalline derivatives.
- Stereoselective Synthesis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s Mn-salen complexes) to control stereochemistry .
Data Analysis and Interpretation
Q. How should researchers address discrepancies between computational predictions and experimental results in synthesis?
Methodological Answer:
- Retrosynthetic Validation : Compare AI-predicted routes (e.g., Reaxys-based tools) with experimental yields. Adjust algorithms for steric effects from the cyclopropyl group.
- Kinetic Studies : Perform time-resolved NMR or IR to identify unaccounted intermediates (e.g., thiolate anions).
- Error Analysis : Quantify deviations in bond length/angle predictions (DFT vs. crystallographic data) to refine computational models .
Q. What statistical methods are appropriate for analyzing dose-dependent biological responses?
Methodological Answer:
- Nonlinear Regression : Fit data to Hill or Log-Logit models to calculate EC values.
- ANOVA with Tukey’s Test : Compare multiple treatment groups while controlling for family-wise error rates.
- PCA : Reduce dimensionality in high-throughput datasets (e.g., transcriptomics) to identify dominant response pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
